molecular formula C22H26N2O4 B247820 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone

2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone

Número de catálogo B247820
Peso molecular: 382.5 g/mol
Clave InChI: IORYBBOFJPUVDZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone, also known as TAK-659, is a small molecule kinase inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.

Mecanismo De Acción

2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone works by inhibiting the activity of multiple kinases that are involved in cancer cell proliferation and survival. The compound binds to the ATP-binding site of these kinases, thereby preventing their activation. Inhibition of these kinases leads to the suppression of various signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone has been shown to have potent anti-tumor activity in preclinical models of various types of cancer. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit their proliferation and survival. In addition, 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone is its potent anti-tumor activity. The compound has been shown to be effective in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In addition, 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone has a favorable safety profile, with no significant toxicity observed in preclinical studies.
One of the limitations of 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone is that it is still in the early stages of clinical development. While the compound has shown promising results in preclinical studies, its efficacy and safety in humans has not yet been fully established. In addition, the optimal dosing regimen and treatment duration for 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone have not yet been determined.

Direcciones Futuras

There are several potential future directions for the development of 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone. One potential direction is the evaluation of the compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Combination therapy may enhance the anti-tumor activity of 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone and improve patient outcomes.
Another potential future direction is the identification of biomarkers that can predict response to 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone. This may allow for the selection of patients who are most likely to benefit from treatment with the compound.
Finally, further preclinical and clinical studies are needed to fully establish the efficacy and safety of 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone in humans. These studies will be critical for the eventual approval of the compound for the treatment of cancer.

Métodos De Síntesis

The synthesis of 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone involves the reaction of 2-m-tolyloxyacetic acid with p-toluenesulfonyl chloride to obtain the corresponding acid chloride. This is then reacted with piperazine to obtain the piperazine derivative. The final step involves the reaction of the piperazine derivative with ethyl acetoacetate in the presence of a base to obtain 2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone.

Aplicaciones Científicas De Investigación

2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the activity of multiple kinases, including BTK, FLT3, and ITK. Inhibition of these kinases leads to the suppression of various signaling pathways that are involved in cancer cell proliferation and survival.

Propiedades

Nombre del producto

2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone

Fórmula molecular

C22H26N2O4

Peso molecular

382.5 g/mol

Nombre IUPAC

2-(4-methylphenoxy)-1-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H26N2O4/c1-17-6-8-19(9-7-17)27-15-21(25)23-10-12-24(13-11-23)22(26)16-28-20-5-3-4-18(2)14-20/h3-9,14H,10-13,15-16H2,1-2H3

Clave InChI

IORYBBOFJPUVDZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C

SMILES canónico

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.